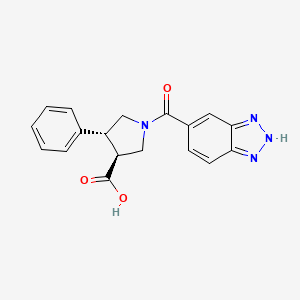

(3S*,4R*)-1-(1H-1,2,3-苯并三唑-5-基羰基)-4-苯基吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzotriazole derivatives, which share a core structure with (3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-phenylpyrrolidine-3-carboxylic acid, has been well-documented. Katritzky et al. (1999) discussed the asymmetric syntheses of 2-substituted and 2,5-disubstituted pyrrolidines from similar benzotriazole compounds, showcasing the versatile routes for creating chiral pyrrolidine synthons, which can be further transformed into a wide array of chemical entities (Katritzky, Cui, Yang, & Steel, 1999).

Molecular Structure Analysis

The molecular structure of compounds closely related to (3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-phenylpyrrolidine-3-carboxylic acid has been confirmed using techniques like X-ray crystallography. This provides detailed insights into the geometric configuration, bond lengths, and angles, crucial for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

Benzotriazole derivatives, including those structurally related to the compound , are known to react smoothly with a variety of reagents, including organosilicon, organophosphorus, and organozinc reagents, to afford products in good yields under mild conditions. This versatility highlights the compound’s potential in synthetic chemistry applications and its reactivity towards different chemical transformations (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2007).

科学研究应用

合成和结构研究

三有机锡酯合成

已经合成了某些吡啶基亚氨基取代氨基苯甲酸的三有机锡酯,它们在结构上与苯并三唑部分相关。这些化合物因其对配体中光物理性质和分子间相互作用的潜在影响而受到关注 (Tzimopoulos 等人,2010)。

在氨基酸保护中的用途

与苯并三唑密切相关的苯并三唑-1-基羰基氯已被用于苯丙氨酸和苯甘氨酸中的氨基保护,展示了其在合成受保护氨基酸中的用途 (Katritzky 等人,1997)。

化学转化和应用

衍生物的合成

已经合成了苯并三唑羧酸的各种衍生物,研究了它们的发光和络合形成性质。这些研究对于了解这些衍生物的化学行为和在不同领域的潜在应用至关重要 (Vasin 等人,2013)。

三有机锡(IV)配合物

已经合成了和表征了源自氨基苯甲酸的偶氮羧酸的三有机锡(IV)配合物。这些配合物因其潜在的抗糖尿病活性而受到研究,表明在糖尿病治疗领域有医学应用 (Roy 等人,2016)。

荧光化学传感器的开发

已经开发了一种基于苯并三唑的化合物作为比例荧光化学传感器。该化合物适用于检测生物样品和中性水样中的 pH 波动,展示了其在分析化学中的应用 (Li 等人,2018)。

分析化学应用

羧酸的荧光衍生化

与苯并三唑相关的化合物已被用作羧酸的荧光衍生化试剂,通过高效液相色谱 (HPLC) 促进它们的测定 (Narita & Kitagawa, 1989)。

羧酸对映异构体的分离

已经使用具有高灵敏度激光诱导荧光检测的 HPLC 实现羧酸对映异构体的分离,展示了苯并三唑衍生物在手性分离中的作用 (Toyo’oka 等人,1992)。

属性

IUPAC Name |

(3S,4R)-1-(2H-benzotriazole-5-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-17(12-6-7-15-16(8-12)20-21-19-15)22-9-13(14(10-22)18(24)25)11-4-2-1-3-5-11/h1-8,13-14H,9-10H2,(H,24,25)(H,19,20,21)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASNDTBCLZIQGK-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC3=NNN=C3C=C2)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)C2=CC3=NNN=C3C=C2)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-phenylpyrrolidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![6-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5547126.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![6-[(4-fluorobenzyl)thio]-2,4'-bipyridine-5-carbonitrile](/img/structure/B5547137.png)

![N-{4-[methyl(3-methylbutyl)amino]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5547152.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5547153.png)

![(4aS*,7aR*)-1-benzoyl-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547161.png)

![5,5-dichloro-5H-indeno[1,2-b]pyridine](/img/structure/B5547195.png)

![8-(morpholin-2-ylacetyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547210.png)

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)